2-(t-ブチルオキシ)エチルアミン塩酸塩

説明

The tert-butoxycarbonyl (Boc) group is one of the more widely used amine protecting groups . It plays a significant role in organic synthesis . Care should be taken when using amino acid ionic liquids (AAILs) for organic synthesis because of their multiple reactive groups .

Synthesis Analysis

A series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) were prepared . The Boc-protected amino acid ionic liquids (Boc-AAILs) were synthesized by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids .

Molecular Structure Analysis

The hydroxyl group of a compound was protected by the reaction with di-tert-butyl dicarbonate ester (DBDC) in the presence of 4-dimethylaminopyridine (DMAP) as a catalyst to give t-butyloxy carbonyl (tBOC) protected HHPCP .

Chemical Reactions Analysis

The distinctive coupling reagent N,N0-diethylene-N00-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of a base, giving the dipeptides in satisfactory yields in 15 minutes .

科学的研究の応用

第三級ブチルエステルの合成

第三級ブチルエステルは、合成有機化学において幅広い用途があります . フローマイクロリアクターシステムを用いて、さまざまな有機化合物にtert-ブトキシカルボニル基を直接導入する方法が開発されました . その結果得られたフロープロセスは、バッチプロセスと比較してより効率的、汎用性があり、持続可能です .

神経保護剤

この化合物は、新規なバイカレインアミノ酸誘導体の合成に使用されており、これらの誘導体は神経保護剤として評価されています . これらの誘導体は、SH-SY5Y細胞におけるtert-ブチルヒドロペルオキシド誘発神経毒性に対して強力な神経保護効果を示しました . 特に、最も活性の高い化合物は、バイカレインやエダラビンよりも高い保護効果を示しました .

ペプチドの合成

2-(t-ブチルオキシ)エチルアミン塩酸塩を用いて導入できるtert-ブトキシカルボニル(Boc)基は、ペプチド合成におけるNα-アミノ保護基として使用されます . これは、疎水性ペプチドやエステルおよびチオエステル部分を含むペプチドの合成など、いくつかの場合に有利です .

バイカレインアミノ酸誘導体の合成

この化合物は、新規なバイカレインアミノ酸誘導体の合成に使用されています . これらの誘導体は、SH-SY5Y細胞におけるtert-ブチルヒドロペルオキシド誘発神経毒性に対する神経保護効果についてスクリーニングされました . その結果、ほとんどの化合物はバイカレインよりも強力な神経保護効果を示しました .

血管新生促進

2-(t-ブチルオキシ)エチルアミン塩酸塩を用いて合成されたバイカレインアミノ酸誘導体の1つは、血管新生を大幅に促進しました . これは、神経血管の増殖を促進する可能性があります .

細胞損傷の軽減

同じバイカレインアミノ酸誘導体は、細胞損傷の形態学的兆候を劇的に軽減しました . これは、細胞損傷を軽減することを目的とした治療法における潜在的な用途を示唆しています。

作用機序

Target of Action

2-(t-Butyloxy)-ethylamine hydrochloride, also known as NH2-Et-OtBu Hydrochloride, is primarily used in the field of synthetic organic chemistry . Its primary targets are organic compounds, specifically amino acids and peptides . The compound plays a significant role in the deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides .

Mode of Action

The compound interacts with its targets through a process known as deprotection . Deprotection is a chemical reaction that removes a protective group from a molecule. In the case of 2-(t-Butyloxy)-ethylamine hydrochloride, it facilitates the removal of the Boc group from amino acids and peptides . This interaction results in the exposure of the amine functional group, which is crucial for further reactions in organic synthesis .

Biochemical Pathways

The deprotection process facilitated by 2-(t-Butyloxy)-ethylamine hydrochloride affects the biochemical pathways involved in the synthesis of organic compounds . By removing the Boc group, the compound enables the amine functional group to participate in subsequent reactions. This process is essential in the synthesis of various organic compounds, including peptides .

Pharmacokinetics

As a chemical used in synthetic organic chemistry, its bioavailability is likely to depend on the specific conditions of the reaction it is involved in, such as temperature, ph, and the presence of other reactants .

Result of Action

The molecular effect of the action of 2-(t-Butyloxy)-ethylamine hydrochloride is the removal of the Boc group from amino acids and peptides . This deprotection process exposes the amine functional group, enabling it to participate in further reactions. On a cellular level, the effects would depend on the specific biochemical pathways and reactions that the deprotected amino acids and peptides are involved in.

Action Environment

The action, efficacy, and stability of 2-(t-Butyloxy)-ethylamine hydrochloride are influenced by various environmental factors. These include the temperature and pH of the reaction environment, the presence of other reactants, and the specific conditions of the reaction it is involved in . For example, the compound has been reported to effectively deprotect Boc amino acids and peptides at high temperatures .

将来の方向性

The development of simple, effective, and environmentally compliant organic transformations are increasingly sought after as a means to drive sustainable processes . The use of ionic liquids (IL) appeared in the literature as a new class of designer solvents and have been found to be attractive for organic synthesis .

特性

IUPAC Name |

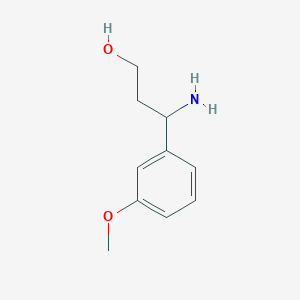

2-[(2-methylpropan-2-yl)oxy]ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO.ClH/c1-6(2,3)8-5-4-7;/h4-5,7H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHSMIYHHLZGDLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70694536 | |

| Record name | 2-tert-Butoxyethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70694536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

335598-67-9 | |

| Record name | 2-tert-Butoxyethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70694536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[(2-Methoxyethyl)amino]methyl}benzonitrile hydrochloride](/img/structure/B1455159.png)

![3-[4-(Oxolane-2-carbonyl)piperazin-1-yl]propanoic acid](/img/structure/B1455161.png)

![3-[(2-Methylpropane-2-sulfonyl)methyl]aniline](/img/structure/B1455162.png)

![2-[3,4-Dihydro-2(1H)-isoquinolinylmethyl]-4-fluoroaniline](/img/structure/B1455164.png)

![4-[(3-Methylbutoxy)methyl]piperidine hydrochloride](/img/structure/B1455167.png)

![1-[3-(Trifluoromethyl)phenyl]butan-1-amine](/img/structure/B1455178.png)